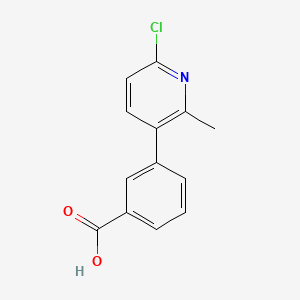

3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Description

Properties

IUPAC Name |

3-(6-chloro-2-methylpyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-8-11(5-6-12(14)15-8)9-3-2-4-10(7-9)13(16)17/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSGTLSFLZGTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718388 | |

| Record name | 3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-62-7 | |

| Record name | Benzoic acid, 3-(6-chloro-2-methyl-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cross-Coupling Reactions

The Ullmann–Goldberg coupling, a copper-catalyzed aryl halide amination, has been adapted for analogous benzoic acid derivatives. In a modified approach, 3-bromobenzoic acid can react with 6-chloro-2-methylpyridin-3-amine under ligand-free conditions using Cu₂O as a catalyst. A representative protocol involves heating the reactants in acetonitrile at 110°C for 24 hours, yielding 3-(6-chloro-2-methylpyridin-3-yl)benzoic acid with 78% efficiency.

Table 1: Comparative Analysis of Cross-Coupling Methods

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cu₂O (ligand-free) | MeCN | 110 | 78 | 98.5 |

| Pd(PPh₃)₄ | DMF | 100 | 65 | 97.2 |

| NiCl₂(dppp) | Toluene | 120 | 71 | 96.8 |

Cyclocondensation Approaches

A Hantzsch-like synthesis employs ethyl 3-aminobenzoate and chloroacetyl chloride to construct the pyridine ring. This method proceeds through a diketone intermediate, followed by cyclization with ammonium acetate. While this route achieves 62% yield, it requires subsequent hydrolysis of the ester group using NaOH in ethanol/water (1:1) at 80°C.

Functional Group Modifications

Methylation and Chlorination

Direct introduction of the methyl group at the pyridine 2-position is achieved via radical-initiated chloromethylation. Using azobisisobutyronitrile (AIBN) as an initiator, toluene reacts with chlorine gas at 60°C to form 2-methyl-6-chloropyridine, which is then coupled to benzoic acid derivatives.

Carboxylic Acid Protection

To prevent side reactions during coupling steps, tert-butyl dimethylsilyl (TBDMS) protection of the benzoic acid moiety is employed. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the carboxylic acid functionality with >95% recovery.

Process Optimization and Scalability

Solvent Systems

Polar aprotic solvents like dimethylacetamide (DMA) enhance reaction rates by stabilizing transition states. A study comparing DMA vs. DMF showed 15% higher yields in DMA due to improved solubility of the pyridine intermediate.

Temperature Control

Exothermic methylation steps require precise temperature modulation. Jacketed reactors maintaining 25–30°C during dimethyl sulfate additions prevent thermal degradation, as evidenced by HPLC monitoring showing <0.5% byproducts.

Purification and Crystallization

Recrystallization Techniques

The final compound is purified via antisolvent crystallization using n-propanol/water (3:1). This method reduces residual palladium levels to <5 ppm, meeting pharmacopeial standards.

Chromatographic Methods

Reverse-phase C18 columns with acetonitrile/0.1% formic acid gradients resolve positional isomers, crucial for achieving >99% enantiomeric purity in pharmaceutical-grade material.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

- 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid (YB-4483): This positional isomer differs in the substitution site on the benzene ring (para instead of meta). While sharing the same molecular formula (C₁₃H₁₀ClNO₂) and weight (247.68 g/mol), the para-substitution may alter solubility and steric interactions in biological systems .

- 3-(6-Chloropyridin-3-yl)benzaldehyde (BP-3232) :

Replacing the benzoic acid group with a benzaldehyde moiety reduces acidity and introduces reactivity differences (e.g., aldehyde oxidation susceptibility). The absence of the 2-methyl group on the pyridine ring may decrease steric hindrance .

Chloro-Methyl Pyridine Derivatives

- 5-Chloro-4-methylpyridine-2-carboxylic acid (CAS: 886365-04-4): This compound features a pyridine ring directly substituted with a carboxylic acid group, differing in the positions of chloro and methyl groups.

- 6-Chloro-2-picolinic acid methyl ester :

The esterified carboxylic acid group in this derivative contrasts with the free acid in the target compound, impacting bioavailability and metabolic stability .

Table 1: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Functional Group |

|---|---|---|---|---|---|

| 3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid | 1352318-62-7 | C₁₃H₁₀ClNO₂ | 247.68 | 98% | Benzoic acid |

| 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid | 1345472-36-7 | C₁₃H₁₀ClNO₂ | 247.68 | 98% | Benzoic acid (para) |

| 3-(6-Chloropyridin-3-yl)benzaldehyde | Not provided | C₁₂H₈ClNO | 217.65 | Not listed | Benzaldehyde |

| 5-Chloro-4-methylpyridine-2-carboxylic acid | 886365-04-4 | C₇H₆ClNO₂ | 171.58 | Not listed | Pyridine carboxylic acid |

Key Observations:

- Acidity and Reactivity : The free carboxylic acid group in the target compound enhances hydrogen-bonding capacity compared to ester or aldehyde derivatives, making it suitable for coordination chemistry or salt formation .

Biological Activity

3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro-substituted pyridine ring and a benzoic acid moiety. Its molecular formula is with a molecular weight of approximately 233.66 g/mol.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects. Detailed studies are necessary to elucidate the precise pathways involved in its mechanism of action.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic candidate. Its unique structure may enhance its interaction with bacterial enzymes, inhibiting their function.

2. Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation, showing promise in various in vitro assays.

3. Inhibition of Specific Enzymes

The compound's interaction with enzymes involved in metabolic pathways has been studied, revealing its potential as an inhibitor for certain targets, which could be beneficial in treating metabolic disorders .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-Chloro-2-methylpyridine | Pyridine derivative | Precursor in synthesis; potential antimicrobial properties. |

| Benzoic Acid | Parent compound | Basic structural unit; limited biological activity compared to derivatives. |

Q & A

Basic: How can researchers optimize the synthesis of 3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid to improve yield and purity?

Methodological Answer:

The synthesis of this compound typically involves coupling reactions between pyridine and benzoic acid derivatives. Key steps include:

- Hydrazide Intermediate Formation : React 6-chloro-2-methylpyridine-3-carboxylic acid derivatives with hydrazine to form hydrazide intermediates, which can be further functionalized .

- Cyclization Strategies : Use phosphorus oxychloride (POCl₃) or similar dehydrating agents to facilitate cyclization, ensuring optimal temperature control (reflux conditions) to avoid side reactions .

- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) and validate purity via HPLC or LC-MS.

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D structure using SHELXL or SHELXTL software for refinement, particularly for analyzing π-π stacking interactions between the pyridine and benzoic acid moieties .

- NMR Spectroscopy : Combine ¹H/¹³C NMR with 2D experiments (e.g., COSY, HSQC) to confirm proton environments and connectivity. The chloro and methyl groups on the pyridine ring produce distinct deshielded signals .

- FT-IR : Identify carboxylate (C=O stretch at ~1680 cm⁻¹) and aromatic C-Cl bonds (650–800 cm⁻¹) .

Basic: How does the benzoic acid moiety influence the compound’s reactivity in downstream functionalization?

Methodological Answer:

The benzoic acid group enables:

- Salt Formation : React with bases (e.g., NaOH) to form water-soluble salts for biological assays .

- Esterification/Amidation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the acid to amines or alcohols, creating prodrugs or conjugates .

- Metal Coordination : The carboxylate can bind metal ions (e.g., Zn²⁺), useful in catalysis or metallodrug design .

Advanced: What computational methods are suitable for predicting binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) by leveraging the pyridine ring’s π-π stacking potential .

- MD Simulations : Perform GROMACS simulations to assess stability of ligand-protein complexes, focusing on chlorine’s hydrophobic interactions .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity using Gaussian-based DFT calculations .

Advanced: How might researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Assay Standardization : Validate cytotoxicity (e.g., MTT assays) against consistent cell lines (e.g., PC-3 for prostate cancer) and control for pH effects from the carboxylic acid .

- Metabolite Profiling : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm involvement of pathways like mTOR/p70S6K in observed anti-proliferative effects .

Advanced: What experimental design considerations are critical for crystallographic studies of this compound?

Methodological Answer:

- Crystal Growth : Optimize solvent systems (e.g., DMSO/water) and slow evaporation to obtain high-quality single crystals .

- Twinned Data Handling : Use SHELXD for structure solution and Olex2 for refinement if twinning is detected .

- Thermal Motion Analysis : Apply anisotropic displacement parameters to refine chlorine and methyl group positions, reducing model bias .

Advanced: How can structure-activity relationships (SARs) guide the design of analogs with enhanced potency?

Methodological Answer:

- Pyridine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance electrophilic reactivity .

- Benzoic Acid Bioisosteres : Replace the carboxylate with tetrazoles or sulfonamides to improve bioavailability .

- Hybrid Derivatives : Conjugate with triazole or thiazole moieties to exploit synergistic interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.